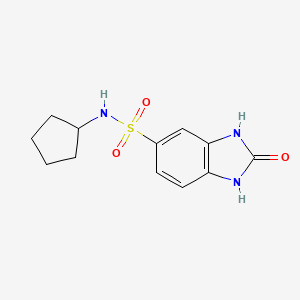

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often involves the condensation of sulfonyl chloride with 2-aminoheterocycles in the presence of triethylamine in dry acetone. This process yields various sulfonamides with antimicrobial activities, indicating the compound's potential utility in various applications beyond its basic chemical interest (Rane et al., 2010).

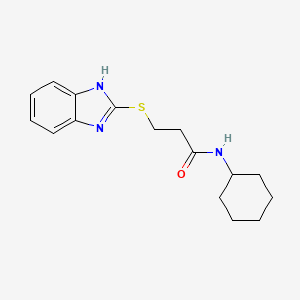

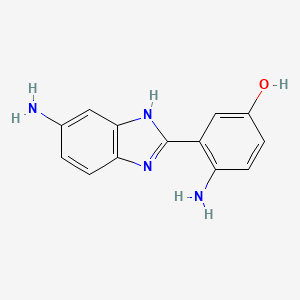

Molecular Structure Analysis

Molecular structures of benzimidazole derivatives are characterized by their unique scaffold and the presence of the sulfonamide pharmacophore. Advanced techniques such as X-ray diffraction analysis have been utilized to determine the structures of these compounds, revealing their bidentate chelating behavior through sulfonamidate nitrogen and benzimidazole's endocyclic nitrogen. This structural arrangement is crucial for understanding the compound's binding and reactivity (Ashraf et al., 2016).

Chemical Reactions and Properties

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide participates in various chemical reactions due to its active sites. For instance, it undergoes transannulation reactions with N-sulfonyl-1,2,3-triazoles, facilitated by Rh(II) catalysis, to form fully substituted 5-sulfonamidoimidazoles. These reactions demonstrate the compound's versatility and potential for creating diverse derivatives with specific properties (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives are influenced by the presence of the sulfonamide group. These properties include solubility in polar organic solvents and thermal resistance, which are critical for its applications in various fields. The incorporation of sulfonic and benzimidazole groups into polymers, for example, has been shown to significantly affect their solubility and thermal properties, underscoring the importance of understanding these physical characteristics (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and antimicrobial activity, are subjects of extensive research. These compounds have demonstrated significant biological activities, which are attributed to their molecular structure and chemical properties. For instance, their ability to intercalate into DNA and block replication suggests potential applications in antimicrobial and antifungal treatments (Zhang et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c16-12-13-10-6-5-9(7-11(10)14-12)19(17,18)15-8-3-1-2-4-8/h5-8,15H,1-4H2,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJFSWGQJRDQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane](/img/structure/B5530632.png)

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)

![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5530689.png)

![(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5530703.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530722.png)